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Executive Summary
In the realm of drug development and natural product chemistry, the precise representation of

molecular ionization states is non-negotiable. Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone)

is a bioactive monomethoxyflavone and the 4'-O-methyl derivative of kaempferol[1]. Under

physiological or basic conditions, it undergoes deprotonation to form kaempferide(1-), a
specific conjugate base. This whitepaper provides an in-depth technical analysis of the SMILES

and InChIKey notations for kaempferide(1-), alongside a self-validating analytical workflow for

its experimental characterization.

Chemical Informatics: Deconstructing the Notation
The structural identity of kaempferide(1-) is defined by the selective deprotonation of the 3-

hydroxy group on the flavonol core, yielding a 3-olate anion[2]. Accurately capturing this

specific charge state in cheminformatics databases requires strict adherence to SMILES and

InChIKey syntax rules.

SMILES Notation Analysis
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The canonical SMILES string for kaempferide(1-) is
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-][3]. We can deconstruct this

1D string into its 3D mechanistic components:

COC1=CC=C(C=C1): Represents the B-ring (4-methoxyphenyl group). The methoxy ether

(COC) is anchored at the para position.

C2=C(...): Denotes the C2 carbon of the central pyran ring (C-ring), which serves as the

bridge to the B-ring.

C(=O): The ketone functional group at the C4 position, critical for the extended conjugation

of the flavone system.

C3=C(C=C(C=C3O2)O)O: The A-ring (resorcinol-like moiety) fused to the C-ring, featuring

intact hydroxyl groups (O) at the C5 and C7 positions.

[O-]: The critical differentiator. This denotes the deprotonated oxygen at the C3 position,

carrying a formal charge of -1[3].

InChIKey Protonation Layer
The InChIKey for kaempferide(1-) is SQFSKOYWJBQGKQ-UHFFFAOYSA-M[3].

SQFSKOYWJBQGKQ: The skeleton hash, representing the connectivity of the 22 heavy

atoms.

UHFFFAOYSA: The stereochemistry hash. "UHFFF" indicates the absence of sp3

stereocenters, consistent with the planar nature of the flavone backbone.

M: The protonation layer. While neutral kaempferide ends in N (indicating a net charge of 0)

[1], the M explicitly denotes a -1 charge state resulting from the loss of a single proton[3].
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Logical relationship between neutral kaempferide and its 3-olate conjugate base.
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Quantitative Data Presentation
To facilitate rapid reference for mass spectrometry and cheminformatics applications, the core

identifiers and expected gas-phase fragmentation data for kaempferide(1-) are summarized

below.

Table 1: Chemical Identifiers and Computed Properties

Property Value

IUPAC Name
5,7-dihydroxy-2-(4-methoxyphenyl)-4-

oxochromen-3-olate

Chemical Formula C16H11O6⁻

Monoisotopic Mass 299.0561 Da

Canonical SMILES
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C

=C3O2)O)O)[O-]

InChIKey SQFSKOYWJBQGKQ-UHFFFAOYSA-M

PubChem CID 25201489

ChEBI ID CHEBI:58925

Table 2: Diagnostic MS/MS Fragments of Kaempferide(1-) (CE = 40 eV)[1]
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m/z (Observed) Putative Assignment Causality / Mechanism

299.10 [M-H]⁻
Intact kaempferide(1-)

precursor ion.

284.03 [M-H - CH3]•⁻

Homolytic cleavage of the

methyl radical from the 4'-

methoxy group.

255.03 [M-H - CH3 - CO]•⁻

Subsequent loss of carbon

monoxide from the pyran C-

ring.

150.99 1,3A⁻ fragment

Retro-Diels-Alder (RDA)

cleavage product containing

the A-ring.

Experimental Validation: Self-Validating LC-MS/MS
Protocol
To bridge the gap between in-silico notation and physical reality, researchers must generate the

kaempferide(1-) anion in the gas phase. The following protocol utilizes Liquid Chromatography

coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-

QTOF MS/MS) to create a self-validating feedback loop: the instrument physically generates

the [O-] state defined by the SMILES string, and the resulting fragments confirm the structural

connectivity defined by the InChIKey.

Step-by-Step Methodology
Step 1: Sample Preparation

Action: Dissolve a kaempferide analytical standard (≥99.0% purity) in LC-MS grade methanol

to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µM using a

50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.

Causality: Flavonols are prone to oxidation and aggregation in purely aqueous

environments. The methanolic stock ensures complete solvation. While formic acid slightly
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suppresses negative ionization, a low concentration (0.1%) is strictly required to maintain

sharp chromatographic peak shapes without completely neutralizing the target analyte.

Step 2: Chromatographic Separation

Action: Inject 2 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 150 mm)[1]. Elute

using a gradient of 10% to 90% Acetonitrile (with 0.1% FA) over 15 minutes at 0.3 mL/min.

Causality: Flavonoids are moderately non-polar. The sub-2-micron particle size of the BEH

C18 column provides ultra-high theoretical plate counts, which is causally necessary to

separate kaempferide from isobaric O-methylated flavonol impurities prior to mass analysis.

Step 3: ESI(-) Ionization (Anion Generation)

Action: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV and

desolvation temperature to 350 °C.

Causality: The negative electrospray environment physically strips the most acidic proton

(the 3-OH group) from the neutral kaempferide molecule. This step physically synthesizes

the kaempferide(1-) anion (m/z 299.05), directly mirroring the [O-] state of the SMILES

notation.

Step 4: Q-TOF MS/MS Fragmentation

Action: Isolate the precursor ion at m/z 299.05 in the quadrupole. Apply a Collision Energy

(CE) of 40 eV using Argon as the collision gas[1].

Causality: A CE of 40 eV provides the exact kinetic energy required to induce Retro-Diels-

Alder (RDA) cleavage of the C-ring. The resulting fragments (e.g., m/z 150.99) act as a self-

validating fingerprint, proving that the A-ring possesses two hydroxyl groups and the B-ring

possesses the methoxy group, confirming the SQFSKOYWJBQGKQ connectivity hash.
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Self-validating LC-ESI-QTOF MS/MS workflow for kaempferide(1-) characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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